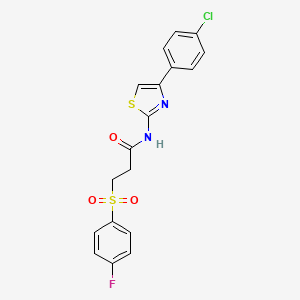

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Description

Chemical Taxonomy and IUPAC Nomenclature

N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide belongs to the class of sulfonamide-linked thiazole derivatives. Its IUPAC name is derived systematically:

- Propanamide backbone : A three-carbon chain with a terminal amide group.

- Thiazole substituent : A 4-(4-chlorophenyl)-substituted thiazole ring at the amide nitrogen.

- Sulfonyl group : A 4-fluorophenylsulfonyl moiety at the central carbon of the propanamide chain.

Molecular Formula : $$ \text{C}{19}\text{H}{15}\text{Cl}\text{F}\text{N}2\text{O}3\text{S}_2 $$

InChI Key : [Not explicitly provided; derived from structural analogs in Search Result 1].

Structural Features :

The systematic naming reflects the prioritization of the thiazole ring as the parent structure, with the propanamide-sulfonyl group as a substituent .

Historical Development in Heterocyclic Chemistry

The compound’s synthesis builds on two historical advancements:

- Hantzsch Thiazole Synthesis (1889) : Classical condensation of α-haloketones with thioamides, enabling thiazole ring formation . Modern adaptations use flow reactors to optimize yields (~85% in Search Result 1).

- Sulfonamide Coupling (20th Century) : Introduction of sulfonyl groups via nucleophilic acyl substitution, refined using catalysts like triethylamine .

Evolution of Synthetic Routes :

- Early Methods : Batch reactors with limited control over exothermic sulfonylation steps .

- Modern Techniques : Continuous flow systems reduce side reactions (e.g., oxidation of thiazole sulfur) and improve purity (>98% by HPLC) .

Comparative Analysis of Thiazole Derivatives :

Position Within Sulfonyl-Thiazole Pharmacophores

The compound integrates critical pharmacophoric elements:

A. Thiazole Core :

- π-π Stacking : The 4-chlorophenyl group interacts with aromatic residues (e.g., Phe in kinase ATP pockets) .

- Metal Coordination : Thiazole nitrogen binds Zn²⁺ in metalloenzymes (e.g., matrix metalloproteinases) .

B. Sulfonamide Linker :

- Hydrogen Bonding : Sulfonyl oxygen atoms accept hydrogen bonds from Lys/Arg residues (-SO₂…H–N) .

- Conformational Rigidity : The sulfonyl group restricts propanamide rotation, favoring bioactive conformations .

C. Halogen Interactions :

- Chlorine : Engages in halogen bonding with carbonyl oxygens (e.g., Cl…O=C, 3.2 Å) .

- Fluorine : Withdraws electron density from the phenyl ring, enhancing sulfonyl group electrophilicity .

Pharmacophore Comparison :

This structural profile suggests specificity for targets requiring dual hydrophobic (chlorophenyl) and polar (sulfonyl) interactions, such as tyrosine kinase inhibitors or protease activators .

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDDIBAYFKCUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

Substitution with 4-Chlorophenyl Group: The thiazole ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.

Amidation: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

One of the primary areas of research for N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is its anticonvulsant activity. Studies have shown that compounds with similar thiazole structures exhibit significant efficacy against seizures.

Case Studies

Several studies have evaluated the anticonvulsant properties of thiazole derivatives:

- A study demonstrated that thiazole-integrated compounds exhibited protective effects in various seizure models, including maximal electroshock and pentylenetetrazole-induced seizures .

- Another investigation reported that certain derivatives showed median effective doses significantly lower than standard antiepileptic drugs, indicating a promising therapeutic profile .

Other Biological Activities

In addition to its anticonvulsant properties, N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been studied for other biological activities:

Antimicrobial Properties

Research has indicated that thiazole derivatives possess antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth .

Anticancer Potential

There is emerging evidence suggesting that thiazole-containing compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Computational Studies and Molecular Docking

Recent advancements in computational chemistry have facilitated the exploration of the interactions between N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide and biological targets:

Molecular Docking Studies

Molecular docking studies have indicated a strong affinity between this compound and specific protein targets involved in seizure activity and cancer progression. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects .

Density Functional Theory (DFT)

Theoretical calculations using DFT have provided insights into the electronic properties of the compound, revealing information about charge distribution and potential reactive sites that could be targeted for further drug development .

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Electronic and Steric Effects: The 4-fluorophenylsulfonyl group in the target compound enhances electron-withdrawing properties and rigidity compared to furan or indole substituents in analogs .

- Planarity : The target compound’s thiazole core and sulfonyl-propanamide chain adopt near-planar conformations, similar to isostructural derivatives in , whereas bulky substituents (e.g., indole in Compound 10) disrupt planarity .

Key Observations :

- The target compound’s synthesis relies on sulfonamide-propanoic acid intermediates, whereas analogs like Compound 386 use pre-sulfonylated methylpropanamide precursors .

- Suzuki cross-coupling () offers regioselective aryl substitution, contrasting with the target’s stepwise amidation/sulfonylation approach .

Table 3: Comparative Bioactivity and Properties

Key Observations :

- The target compound’s higher LogP (vs.

- Activity data gaps for the target compound highlight the need for further pharmacological profiling, whereas analogs show defined biological targets (e.g., CB2 receptors, KPNB1) .

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the 4-chlorophenyl and 4-fluorophenyl groups contributes to its lipophilicity and potential interactions with biological targets. The sulfonamide moiety is also crucial for its biological activity, particularly in enzyme inhibition.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown potent cytotoxic effects against various cancer cell lines:

- IC50 Values : Some thiazole derivatives have demonstrated IC50 values as low as 1.61 µg/mL against cancer cell lines, indicating strong antiproliferative activity .

- Mechanism of Action : The anticancer efficacy is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .

Antibacterial and Antifungal Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has also been evaluated for its antibacterial properties:

- Antibacterial Spectrum : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to standard antibiotics such as norfloxacin .

- Mechanism : The antibacterial activity is often linked to the inhibition of bacterial enzymes involved in cell wall synthesis or protein synthesis .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, making this compound a candidate for further studies in enzyme inhibition:

- Carbonic Anhydrase Inhibition : Some thiazole derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), which plays a critical role in physiological processes and disease states .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can be partially explained through SAR studies:

| Structural Feature | Influence on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer and antimicrobial activity |

| Chlorine Substitution | Enhances lipophilicity and cellular uptake |

| Sulfonamide Moiety | Crucial for enzyme inhibition properties |

| Fluorine Substitution | Improves binding affinity to target proteins |

Case Studies

- Anticancer Study : A derivative with a similar structure was tested on A-431 and Jurkat cell lines, showing significant cytotoxicity with an IC50 value lower than doxorubicin, a standard chemotherapeutic agent .

- Antibacterial Study : Compounds related to this structure were assessed against various bacterial strains, revealing promising results comparable to established antibiotics .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?

The synthesis typically involves sequential functionalization of the thiazole core. A key step is the coupling of 2-amino-4-(4-chlorophenyl)thiazole with a sulfonylpropanoic acid derivative. For example, amidation via activation of the carboxylic acid (e.g., using EDC/HOBt) followed by sulfonylation of the intermediate using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) . The Suzuki-Miyaura cross-coupling reaction may also be utilized for introducing aromatic substituents in related thiazole derivatives .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% by area normalization).

- Infrared (IR) spectroscopy to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Q. What solvent systems are optimal for recrystallization and purification?

Methylethyl ketone/hexane mixtures (e.g., 1:3 v/v) are effective for recrystallizing sulfonamide derivatives, as demonstrated in structurally related compounds . For chromatographic purification, silica gel with gradient elution (ethyl acetate/hexane or dichloromethane/methanol) is recommended .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?

Multiwfn enables analysis of electrostatic potential surfaces (EPS), electron localization function (ELF), and Fukui indices to predict reactive sites. For instance, the sulfonyl group’s electron-withdrawing effect can be quantified via Laplacian of electron density, while the thiazole ring’s aromaticity is assessed using nucleus-independent chemical shift (NICS) calculations .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

- Assay standardization : Compare cell lines (e.g., NCI-60 panel vs. HEK293) and protocols (e.g., ATP-based vs. resazurin assays) .

- Structural analogs : Evaluate substituent effects (e.g., replacing 4-chlorophenyl with 4-bromophenyl) to isolate SAR trends .

- Metabolic stability : Use liver microsome assays to assess if discrepancies arise from compound degradation .

Q. How can X-ray crystallography clarify ambiguities in the compound’s stereochemistry or conformation?

SHELX programs (e.g., SHELXL for refinement) are critical for resolving structural uncertainties. For example, the orientation of the sulfonyl group relative to the thiazole ring can be determined via difference Fourier maps, while hydrogen bonding networks (e.g., amide-NH⋯O=S interactions) validate packing models .

Q. What in vitro models are most relevant for evaluating its antitumor potential?

- Cell-based assays : Use panels like NCI-60 to screen across diverse cancer types .

- Mechanistic studies : Assess KPNB1 inhibition (via fluorescence polarization assays) or apoptosis markers (e.g., caspase-3 activation) .

- Selectivity profiling : Compare cytotoxicity in normal vs. cancer cell lines (e.g., MRC-5 fibroblasts vs. HeLa) .

Q. How does the 4-fluorophenylsulfonyl moiety influence pharmacokinetic properties?

The sulfonyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. This is supported by comparative studies on analogs lacking the sulfonyl group, which show faster clearance in rat liver microsomes . Additionally, the fluorine atom improves membrane permeability via increased lipophilicity (logP ~3.5 predicted by Molinspiration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.